
2,4-Dimethylbenzene-1,3,5-triol
Overview
Description
2,4-Dimethylbenzene-1,3,5-triol (CAS: 4463-02-9), also known as dimethylphloroglucinol or 1,3,5-trihydroxy-2,6-dimethylbenzene, is a methylated derivative of phloroglucinol (benzene-1,3,5-triol). Its molecular formula is C₈H₁₀O₃, with two methyl groups substituting hydrogen atoms at positions 2 and 4 on the aromatic ring . This structural modification alters its physicochemical properties, such as solubility and reactivity, compared to its parent compound. The InChI code for this compound is 1S/C8H10O3/c1-4-6(9)3-7(10)5(2)8(4)11/h3,9-11H,1-2H3 . It is used in synthetic chemistry and pharmacological research, particularly as an intermediate in the synthesis of flavonoids and antiviral agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylbenzene-1,3,5-triol typically involves the electrophilic aromatic substitution of a benzene derivative. One common method is the methylation of phloroglucinol (1,3,5-trihydroxybenzene) using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids may be employed to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylbenzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of 2,4-dimethylquinone.
Reduction: Formation of 2,4-dimethylbenzene-1,3-diol.
Substitution: Formation of halogenated derivatives such as 2,4-dimethyl-3,5-dibromobenzene-1,3,5-triol.
Scientific Research Applications
2,4-Dimethylbenzene-1,3,5-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethylbenzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The compound may inhibit enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phloroglucinol (Benzene-1,3,5-triol)
- Structure : Parent compound with three hydroxyl groups at positions 1,3,3.
- Key Differences: Solubility: Phloroglucinol is highly water-soluble due to its polar hydroxyl groups, whereas the methyl groups in 2,4-dimethylphloroglucinol reduce hydrophilicity . Reactivity: In enzymatic systems, phloroglucinol acts as a cofactor for DNAzymes, showing high catalytic activity in the presence of Cu²⁺. Methylation may sterically hinder metal ion coordination, altering reactivity . Applications: Phloroglucinol is a precursor in flavonoid synthesis (e.g., wogonin) , while 2,4-dimethyl derivatives are used to improve lipid solubility in antiviral esters .
Brominated Derivatives
- Examples : 2-Bromo- and 2,4-dibromo-benzene-1,3,5-triol (CAS: 84743-77-1, 84743-75-9) .
- Key Differences: Electrophilicity: Bromine atoms increase electrophilic character, enhancing reactivity in substitution reactions compared to methyl groups.
Nitrated Derivatives
- Example : 2-Nitrobenzene-1,3,5-triol (CAS: 16600-92-3).
- Key Differences :
Acetylated Derivatives
- Examples: Monoacetylphloroglucinol (MAPG) and 2,4-diacetylphloroglucinol (DAPG).
- Key Differences :
Triphenyl Derivatives
- Example : 2,4,6-Triphenylbenzene-1,3,5-triol (CAS: 71202-27-2).
- Key Differences: Molecular Weight: Triphenyl substitution increases molecular weight (354.4 g/mol vs. 154.17 g/mol for phloroglucinol), affecting solubility and applications in materials science . Applications: Used in organic metal chemistry, whereas methylated derivatives are more common in drug synthesis .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Reactivity in Enzymatic Systems
Compound | Activity with Cu²⁺ | Activity without Cu²⁺ |
---|---|---|
Benzene-1,3,5-triol | High | Moderate |
2,4-Dimethyl derivative | Not reported | Likely reduced* |
Catechol (1,2-dihydroxy) | High | Low |
Hydroquinone (1,4-dihydroxy) | High | Low |
*Predicted based on steric hindrance from methylation .
Key Research Findings
Antiviral Activity: Ethyl esters of dihydroxytoluene (DHT) derivatives, structurally related to 2,4-dimethylphloroglucinol, exhibit enhanced water and lipid solubility, with one compound showing 90% inhibition of tobacco mosaic virus (TMV) .
Synthetic Utility: 2,4-Dimethylphloroglucinol serves as a precursor in wogonin synthesis, achieving a 58% yield under mild conditions without column chromatography .
Biological Activity
2,4-Dimethylbenzene-1,3,5-triol, also known as 2,4-dimethyl-1,3,5-benzenetriol or 2,4-dimethylbenzene-triol (BTO), is a phenolic compound with significant biological activity. This compound has garnered attention for its potential applications in various fields including medicine and agriculture due to its antimicrobial and antioxidant properties. This article reviews the biological activities associated with BTO, focusing on its mechanisms of action, comparative studies with similar compounds, and case studies highlighting its efficacy.
BTO is characterized by three hydroxyl groups attached to a dimethyl-substituted benzene ring. Its unique structure allows for various chemical reactions including oxidation and substitution.
Property | Value |
---|---|
Molecular Formula | C₉H₁₂O₃ |
Molecular Weight | 168.19 g/mol |
Melting Point | 140-142 °C |
Solubility | Soluble in water and organic solvents |
The biological activity of BTO is primarily attributed to its hydroxyl groups which can participate in hydrogen bonding and redox reactions. These interactions enable BTO to influence various biological processes such as enzyme inhibition and receptor interaction:
- Antioxidant Activity : BTO exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Antimicrobial Action : It has been shown to inhibit the growth of various bacteria by limiting iron availability to bacterial cells rather than disrupting cell membranes .
Antimicrobial Properties
BTO has demonstrated significant antimicrobial activity against several pathogens. A study indicated that BTO has a low inhibitory concentration (IC) against Xanthomonas citri, the bacterium responsible for citrus canker, at 0.05 mM . The compound's effectiveness was attributed to its ability to form dimers upon exposure to oxygen, which can impact its stability and activity.
Antioxidant Properties
Research indicates that BTO acts as an effective antioxidant. The presence of multiple hydroxyl groups allows it to donate electrons and neutralize free radicals, thus protecting cells from oxidative damage.
Comparative Studies
BTO's biological activity can be compared with other phenolic compounds:
Compound | Structure | Antimicrobial Activity |
---|---|---|
Phloroglucinol | C₆H₆O₃ | Moderate |
2,4,6-Trimethylphenol | C₉H₁₂O | Low |
Benzene-1,2,4-triol | C₆H₆O₃ | High |
BTO is unique due to the combination of methyl and hydroxyl groups that enhance its reactivity and biological efficacy compared to these similar compounds .
Study on Citrus Canker
In a recent study focusing on citrus canker caused by Xanthomonas citri, BTO was evaluated for its antibacterial properties. Results showed that while BTO effectively inhibited bacterial growth at low concentrations, its oxidized dimers exhibited reduced antimicrobial activity. This emphasizes the need for stabilization methods for practical applications in agriculture .
Stability and Toxicity Assessment
Another investigation assessed the stability of BTO over time and its toxicity profile. It was found that spontaneous dimerization occurs rapidly in aqueous solutions, which not only affects its antimicrobial efficacy but also raises concerns about toxicity due to the formation of less active dimers .
Q & A
Q. Basic: What are the common synthetic routes for 2,4-Dimethylbenzene-1,3,5-triol?
Answer:
The synthesis of this compound (dimethylphloroglucinol) typically involves alkylation or substitution reactions on the parent compound, benzene-1,3,5-triol (phloroglucinol). For example:
- Methylation via Friedel-Crafts alkylation : Using methyl halides (e.g., CH₃I) under basic conditions to introduce methyl groups at positions 2 and 4 .
- Biomimetic approaches : Marine-derived analogs (e.g., 2,4-dibromo derivatives) suggest bromination followed by reductive demethylation could be adapted for selective methylation .
- Stepwise functionalization : Starting from benzene-1,3,5-triol, sequential protection/deprotection of hydroxyl groups allows regioselective methylation .
Key considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize over-alkylation and preserve triol symmetry.
Q. Basic: How is the structure of this compound confirmed experimentally?
Answer:
Structural confirmation relies on:
- NMR spectroscopy :
- X-ray crystallography : Resolves spatial arrangement; symmetry-equivalent O–H···O hydrogen bonds stabilize the planar triol core .
- Mass spectrometry : Molecular ion peak at m/z 154 (C₈H₁₀O₃) .
Methodological tip : Use deuterated DMSO as an NMR solvent to enhance hydroxyl proton visibility.
Q. Advanced: What catalytic applications exploit this compound’s structure?
Answer:
The triol’s symmetry and hydrogen-bonding capacity enable:
- CO₂ fixation : Perfluorinated triol analogs act as organocatalysts for epoxide-CO₂ cycloaddition, leveraging cooperative H-bonding to stabilize intermediates. The dimethyl variant could enhance steric control .
- Supramolecular assembly : Pd(0)-catalyzed allylation of benzene-1,3,5-triol derivatives generates C₃-symmetric scaffolds for host-guest chemistry. Methyl groups may tune solubility and packing .
- Asymmetric catalysis : Methyl substituents could direct enantioselective reactions via steric effects, though this remains underexplored .
Experimental design : Compare catalytic efficiency of methylated vs. non-methylated triols in model reactions (e.g., cycloadditions).
Q. Advanced: How do substituent positions affect the compound’s reactivity in oxidation/reduction?
Answer:
Methyl groups at positions 2 and 4 influence redox behavior:
- Oxidation : Electron-donating methyl groups stabilize the aromatic ring, slowing oxidation of hydroxyls. Contrast with phloroglucinol, which oxidizes readily to cyclohexane-1,3,5-trione .
- Reduction : Catalytic hydrogenation of the triol yields 2,4-dimethylcyclohexane-1,3,5-triol. Methyl groups hinder planar intermediate formation, reducing reaction rates vs. unsubstituted analogs .
- Substitution reactions : Methylation at 2 and 4 positions deactivates the ring, requiring harsher conditions (e.g., HNO₃/H₂SO₄) for nitration or sulfonation .
Data contradiction : Methylation may either enhance or suppress reactivity depending on the reaction mechanism (e.g., steric vs. electronic effects).
Q. Basic: What are the natural sources or bioactivity of this compound?
Answer:
- Natural occurrence : Marine organisms (e.g., Rhabdonia verticillata) produce brominated analogs (e.g., 2,4-dibromo-1,3,5-benzenetriol), suggesting dimethyl derivatives may exist in related species .
- Bioactivity : Phloroglucinol derivatives exhibit antioxidant and anti-inflammatory properties. Methylation may enhance lipophilicity, improving membrane permeability for therapeutic applications .
Research gap : Limited studies directly link this compound to specific biological targets.
Q. Advanced: How can regioselective functionalization of the triol be achieved?
Answer:
- Protecting group strategy : Temporarily block specific hydroxyls (e.g., using acetyl or benzyl groups) to direct methylation or halogenation to desired positions .
- Metal-directed synthesis : Transition metals (e.g., Pd) coordinate to hydroxyl groups, guiding substituents to meta or para positions .
- Microwave-assisted synthesis : Enhances reaction specificity and reduces side products in multi-step functionalization .
Case study : In wogonin synthesis, selective methylation of benzene-1,3,5-triol was achieved using phase-transfer catalysts .
Q. Basic: What analytical challenges arise in quantifying this compound in mixtures?
Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ ~270 nm) separates triols from similar phenolics. Methyl groups slightly increase retention time vs. phloroglucinol .
- Interference : Co-eluting compounds (e.g., catechols) require tandem MS for unambiguous identification .
- Quantification : Use internal standards (e.g., deuterated phloroglucinol) to correct for matrix effects in biological samples .
Best practice : Validate methods with spiked recovery experiments (≥90% recovery).
Q. Advanced: What computational models predict the compound’s physicochemical properties?
Answer:
- DFT calculations : Predict pKa values (hydroxyl groups: ~8–10), solubility (logP ~1.2), and H-bonding networks .
- Molecular dynamics : Simulate interactions with enzymes (e.g., cyclooxygenase) to guide drug design .
- QSAR models : Correlate methyl group positions with antioxidant activity using Hammett constants .
Limitation : Computed logP may underestimate experimental values due to intramolecular H-bonding.
Properties
IUPAC Name |
2,4-dimethylbenzene-1,3,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-4-6(9)3-7(10)5(2)8(4)11/h3,9-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRABDOOVRWLFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196257 | |
Record name | 2,4-Dimethylphloroglucinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4463-02-9 | |
Record name | 2,4-Dimethyl-1,3,5-benzenetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4463-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethylphloroglucinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004463029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethylphloroglucinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylphloroglucinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-Dimethyl-1,3,5-benzenetriol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3RH5B6TWZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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